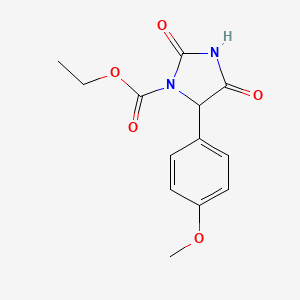
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with a methoxyphenyl group and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for receptor studies.
Medicine: Research has indicated possible therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but differ in the core structure, leading to different biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: Similar in structure but with an imidazole ring instead of an imidazolidine ring, resulting in distinct chemical and biological properties.
特性
CAS番号 |
18755-75-4 |
|---|---|
分子式 |
C13H14N2O5 |
分子量 |
278.26 g/mol |
IUPAC名 |
ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-3-20-13(18)15-10(11(16)14-12(15)17)8-4-6-9(19-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,14,16,17) |
InChIキー |
RKUISMWPYSMDAQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C(C(=O)NC1=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


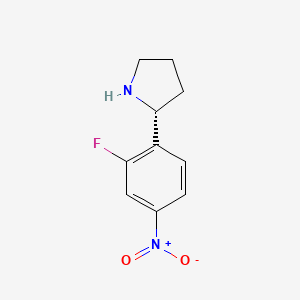
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
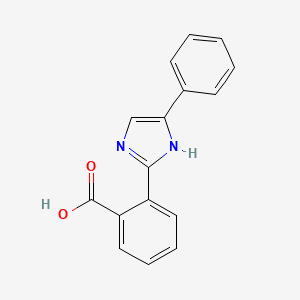
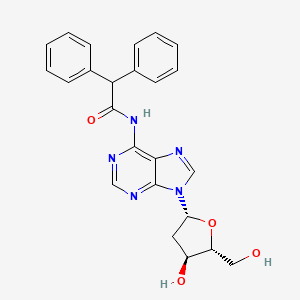
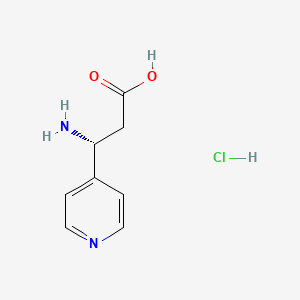
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)

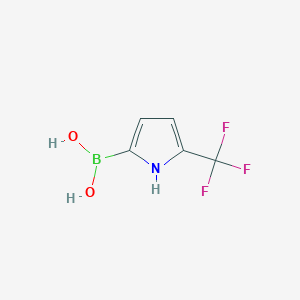

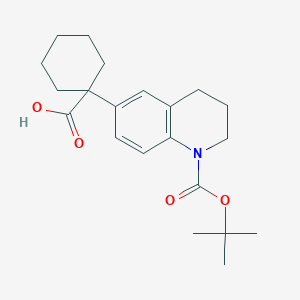
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)


